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Compound of Interest

Compound Name: Metahexamide

CAS No.: 565-33-3

Cat. No.: B1676324

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Metahexamide, a first-generation sulfonylurea compound. The protocols outlined are

intended for research and development purposes and are based on established chemical

principles for the synthesis of sulfonylureas.

Chemical Properties and Data
Metahexamide is an anti-diabetic drug with the IUPAC name 3-Amino-N-

(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide.[1] Its chemical and physical properties

are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₄H₂₁N₃O₃S [1]

Molar Mass 311.4 g/mol [1]

CAS Number 565-33-3 [2]

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis Overview
The synthesis of Metahexamide can be achieved through a three-step process commencing

with the commercially available starting material, p-toluenesulfonamide. The overall synthetic

pathway involves:

Nitration of p-toluenesulfonamide to introduce a nitro group at the 3-position of the aromatic

ring.

Reduction of the nitro group to an amino group to form the key intermediate, 3-amino-4-

methylbenzenesulfonamide.

Urea formation by reacting the amino-sulfonamide intermediate with cyclohexyl isocyanate.

p-Toluenesulfonamide Step 1: NitrationHNO₃, H₂SO₄ 4-Methyl-3-nitrobenzenesulfonamide Step 2: ReductionFe, HCl 3-Amino-4-methylbenzenesulfonamide Step 3: Urea FormationCyclohexyl isocyanate Metahexamide

Click to download full resolution via product page

A simplified workflow for the synthesis of Metahexamide.

Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonamide (Nitration)
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This procedure describes the nitration of p-toluenesulfonamide to introduce a nitro group ortho

to the methyl group.

Materials:

p-Toluenesulfonamide

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Ice

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath,

carefully add concentrated sulfuric acid.

Slowly and portion-wise, add p-toluenesulfonamide to the sulfuric acid with continuous

stirring, ensuring the temperature is maintained below 10 °C.

Once the p-toluenesulfonamide is completely dissolved, prepare a nitrating mixture by slowly

adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, also

cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of p-toluenesulfonamide, maintaining the

reaction temperature between 0 and 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3

hours.

Carefully pour the reaction mixture onto crushed ice with stirring.

The solid precipitate of 4-methyl-3-nitrobenzenesulfonamide is collected by vacuum filtration.

Wash the solid with cold deionized water until the washings are neutral to litmus paper.
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Dry the product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Step 1):

Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Mass (g) Yield (%)

p-

Toluenesulfonam

ide

171.22 1.0 171.22 -

Nitric Acid 63.01 1.1 69.31 -

Sulfuric Acid 98.08 (catalyst/solvent) - -

4-Methyl-3-

nitrobenzenesulf

onamide

216.21 (theoretical) 216.21
(typical ~80-

90%)

Step 2: Synthesis of 3-Amino-4-methylbenzenesulfonamide (Reduction)

This protocol details the reduction of the nitro group of 4-methyl-3-nitrobenzenesulfonamide to

an amino group using iron in an acidic medium.

Materials:

4-Methyl-3-nitrobenzenesulfonamide

Iron powder (Fe)

Concentrated Hydrochloric Acid (HCl)

Ethanol

Water

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

Procedure:
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In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a

suspension of 4-methyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

Add iron powder to the suspension.

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad

of celite to remove the iron and iron salts.

Wash the filter cake with hot ethanol.

Combine the filtrates and neutralize with a solution of sodium carbonate or sodium hydroxide

until a pH of 7-8 is reached.

The product, 3-amino-4-methylbenzenesulfonamide, may precipitate upon cooling and

neutralization. If not, the solvent can be partially removed under reduced pressure to induce

crystallization.

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Step 2):
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Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Mass (g) Yield (%)

4-Methyl-3-

nitrobenzenesulf

onamide

216.21 1.0 216.21 -

Iron Powder 55.85 ~3.0 ~167.55 -

Hydrochloric Acid 36.46 (catalytic) - -

3-Amino-4-

methylbenzenes

ulfonamide

186.23 (theoretical) 186.23
(typical ~70-

85%)

Step 3: Synthesis of Metahexamide (Urea Formation)

This final step involves the reaction of 3-amino-4-methylbenzenesulfonamide with cyclohexyl

isocyanate to form the sulfonylurea linkage.

Materials:

3-Amino-4-methylbenzenesulfonamide

Cyclohexyl isocyanate

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-amino-

4-methylbenzenesulfonamide in an anhydrous solvent.

With stirring, add cyclohexyl isocyanate dropwise to the solution at room temperature. The

reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the

temperature below 30 °C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1676324/docs?utm_src=pdf-body#synthesis-of-metahexamide-application-notes-and-protocols-for-research-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, allow the reaction mixture to stir at room temperature for 12-

24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.

If the product remains in solution, the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to yield pure Metahexamide.

Quantitative Data (Step 3):

Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Mass (g) Yield (%)

3-Amino-4-

methylbenzenes

ulfonamide

186.23 1.0 186.23 -

Cyclohexyl

isocyanate
125.17 1.0-1.1 125.17-137.69 -

Metahexamide 311.40 (theoretical) 311.40 (typical >80%)

Mechanism of Action: Sulfonylurea Signaling
Pathway
Metahexamide, like other sulfonylureas, lowers blood glucose levels by stimulating insulin

secretion from pancreatic β-cells. The primary mechanism involves the inhibition of ATP-

sensitive potassium (KATP) channels in the β-cell membrane.
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Metahexamide
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ATP-sensitive K+ Channel (KATP)
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Membrane Depolarization
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Voltage-gated Ca2+ Channel

Opens

Ca2+ Influx

Allows

Insulin Vesicles

Triggers fusion of

Insulin Secretion

Releases
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Mechanism of action of Metahexamide in pancreatic β-cells.
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Pathway Description:

Binding to SUR1: Metahexamide binds to the sulfonylurea receptor 1 (SUR1), which is a

regulatory subunit of the KATP channel.

KATP Channel Inhibition: This binding event closes the KATP channel, which is normally

open in the resting state, allowing potassium ions (K+) to flow out of the cell.

Membrane Depolarization: The closure of the KATP channel prevents K+ efflux, leading to a

buildup of positive charge inside the cell and causing depolarization of the cell membrane.

Calcium Channel Opening: The change in membrane potential activates voltage-gated

calcium channels.

Calcium Influx: Opening of these channels allows for an influx of extracellular calcium ions

(Ca²⁺) into the β-cell.

Insulin Secretion: The resulting increase in intracellular Ca²⁺ concentration triggers the

fusion of insulin-containing vesicles with the cell membrane and the subsequent exocytosis

(secretion) of insulin into the bloodstream.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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